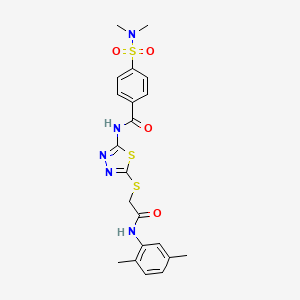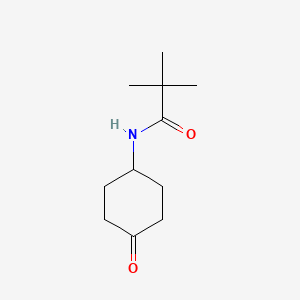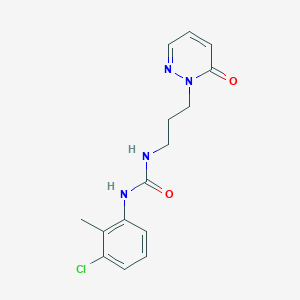![molecular formula C27H21N5O3S2 B2816777 N-[4-[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide CAS No. 326007-99-2](/img/structure/B2816777.png)
N-[4-[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[4-[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide” is a derivative of 1,2,4-triazole . Triazole derivatives have a wide range of biological applications, which include notably antitumorial, antifungal, antimicrobial, antiviral, antidepressant or herbicidal activities .
Synthesis Analysis
The synthesis of similar compounds involves the use of isonicotinic acid as a starting material . A mixture of isonicotinohydrazide and iso-thiocyanatobenzene in ethanol was refluxed for 5 hours. After cooling, the intermediate product was obtained from the solution of ethanol. Then the intermediate was dissolved in NaOH solution and refluxed for 4 hours. After cooling, a hydrochloric acid solution was added dropwise. A large amount of solid was obtained. Finally, a mixture of the solid, 2-chloroacetonitrile, and NaOH was stirred overnight. The mixture was poured into ice and the product precipitated. The crude product was recrystallized from EtOH to give colorless crystals after three days .Molecular Structure Analysis
The molecular structure of similar compounds was established through X-ray analysis . The structure indicated the substantial difference between two symmetry independent molecules, it manifests in the relative orientation of pyridine/phenyl and triazole rings, as well as in the orientation of carboxyl group with respect to cyclohexane ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include refluxing a mixture of isonicotinohydrazide and iso-thiocyanatobenzene in ethanol, dissolving the intermediate in NaOH solution and refluxing, adding a hydrochloric acid solution dropwise, and stirring a mixture of the solid, 2-chloroacetonitrile, and NaOH overnight .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were characterized by means of FT-IR, 1H-NMR, and elemental analysis . The IR absorption spectra were characterized by the presence of two signals for C=O groups .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Novel Compounds : Research efforts have been dedicated to synthesizing novel sulfanilamide-derived compounds, including 1,2,3-triazoles, and evaluating their antibacterial and antifungal activities. These compounds exhibited promising antibacterial potency against several strains, highlighting their potential as antimicrobial agents (Wang, Wan, & Zhou, 2010).
- Antitumor Activities : Another study focused on the synthesis of acetamide, pyrrole, and various other derivatives containing a pyrazole moiety to evaluate their antitumor activity. Certain compounds demonstrated effectiveness surpassing the reference drug, doxorubicin, suggesting significant antitumor potential (Alqasoumi et al., 2009).
Biological Evaluations
- Antimicrobial Activities : Sulfonamide-derived compounds have been synthesized and tested for their in vitro antibacterial and antifungal activities. Some derivatives showed higher activity than standard treatments against certain bacterial strains, indicating their usefulness in developing new antimicrobial drugs (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
- Carbonic Anhydrase Inhibition : Research into sulfonamides incorporating various moieties has shown inhibition of human carbonic anhydrase isozymes, relevant for potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness. The inhibition data provide insights into designing inhibitors with improved selectivity and potency (Alafeefy et al., 2015).
Anticancer and Radiosensitizing Properties
- Anticancer and Radiosensitizing Evaluation : Novel sulfonamide derivatives have been synthesized and their in-vitro anticancer activity, as well as their ability to enhance the cell-killing effect of γ-radiation, was investigated. This suggests their potential application in cancer therapy and as radiosensitizers (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Orientations Futures
The future directions for research on similar compounds could involve further exploration of their biological applications, given the wide range of activities exhibited by triazole derivatives . Additionally, more detailed information on the molecular conformation and patterns of hydrogen bonds of the compound in the solid state, which may be of value in a structure–activity analysis, could be beneficial .
Propriétés
IUPAC Name |
N-[4-[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O3S2/c33-25(20-11-13-22(14-12-20)31-37(34,35)24-9-5-2-6-10-24)19-36-27-30-29-26(21-15-17-28-18-16-21)32(27)23-7-3-1-4-8-23/h1-18,31H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYULNIQAEJNRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2816695.png)
![methyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2816697.png)
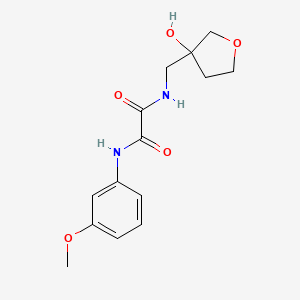
![2-chloro-1-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2816699.png)
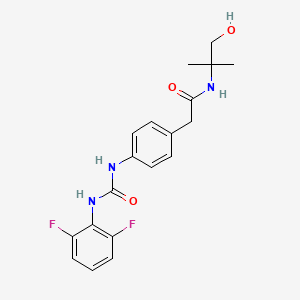
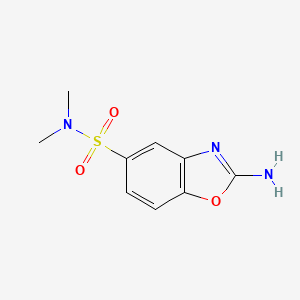
![N-allyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2816703.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2816705.png)
